molecular formula C6H7ClN2OS B080491 Propanamide, N-(5-chloro-2-thiazolyl)-(9CI) CAS No. 13808-36-1

Propanamide, N-(5-chloro-2-thiazolyl)-(9CI)

Cat. No. B080491
CAS RN: 13808-36-1
M. Wt: 190.65 g/mol
InChI Key: XMEIPRIOGBNKAJ-UHFFFAOYSA-N
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Description

Propanamide, N-(5-chloro-2-thiazolyl)-(9CI) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of amides, which are organic compounds that contain a carbonyl group (C=O) attached to an amino group (-NH2). The chlorothiazole ring in propanamide, N-(5-chloro-2-thiazolyl)-(9CI) makes it a unique and interesting compound that has been investigated for various scientific applications.

Mechanism Of Action

The mechanism of action of propanamide, N-(5-chloro-2-thiazolyl)-(9CI) is not fully understood, but it is believed to involve the inhibition of bacterial and fungal enzymes. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger.

Biochemical And Physiological Effects

Propanamide, N-(5-chloro-2-thiazolyl)-(9CI) has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for cancer therapy. Additionally, the compound has been shown to modulate the immune system, making it a potential candidate for the treatment of autoimmune diseases.

Advantages And Limitations For Lab Experiments

One of the advantages of using propanamide, N-(5-chloro-2-thiazolyl)-(9CI) in lab experiments is its broad-spectrum activity against various bacterial and fungal strains. The compound is also relatively easy to synthesize, making it accessible to researchers. However, one of the limitations of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are several future directions for the research and development of propanamide, N-(5-chloro-2-thiazolyl)-(9CI). One potential direction is the optimization of the compound's pharmacological properties, such as its bioavailability and selectivity. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases, including cancer and autoimmune diseases. Additionally, the compound could be further studied for its potential as a lead compound for the development of new antibacterial and antifungal agents.

Synthesis Methods

The synthesis of propanamide, N-(5-chloro-2-thiazolyl)-(9CI) can be achieved through various methods. One of the most commonly used methods is the reaction of 5-chloro-2-thiophenecarboxylic acid with ammonia and acetic anhydride. The resulting product is then treated with thionyl chloride to form the chlorothiazole ring, which is then reacted with propanoyl chloride to form propanamide, N-(5-chloro-2-thiazolyl)-(9CI).

Scientific Research Applications

Propanamide, N-(5-chloro-2-thiazolyl)-(9CI) has been studied for various scientific applications. One of the most significant applications is in the field of medicinal chemistry, where it has been investigated for its potential as a drug candidate. The compound has been shown to exhibit antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new therapeutics.

properties

CAS RN

13808-36-1

Product Name

Propanamide, N-(5-chloro-2-thiazolyl)-(9CI)

Molecular Formula

C6H7ClN2OS

Molecular Weight

190.65 g/mol

IUPAC Name

N-(5-chloro-1,3-thiazol-2-yl)propanamide

InChI

InChI=1S/C6H7ClN2OS/c1-2-5(10)9-6-8-3-4(7)11-6/h3H,2H2,1H3,(H,8,9,10)

InChI Key

XMEIPRIOGBNKAJ-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC=C(S1)Cl

Canonical SMILES

CCC(=O)NC1=NC=C(S1)Cl

Other CAS RN

13808-36-1

Origin of Product

United States

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